molecular formula C23H28N4O3 B2832591 N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396808-14-2

N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Katalognummer B2832591
CAS-Nummer: 1396808-14-2
Molekulargewicht: 408.502
InChI-Schlüssel: GZNGAPVWMVSTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, also known as compound 25, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

Compound 25 exerts its pharmacological effects by inhibiting several key enzymes and proteins involved in disease progression. The N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has been shown to inhibit the activity of histone deacetylases and cyclin-dependent kinases, which are known to play crucial roles in cancer cell growth and proliferation. Additionally, this compound 25 has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and the replication of several viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 25 depend on the specific disease being targeted. In cancer, the this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. In inflammatory diseases, this compound 25 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 25 has been shown to inhibit the replication of several viruses, making it a potential candidate for the treatment of viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

Compound 25 has several advantages and limitations for lab experiments. The N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has shown potent inhibitory activity against several key enzymes and proteins involved in disease progression, making it a promising candidate for drug development. Additionally, this compound 25 has shown excellent pharmacokinetic properties, including good oral bioavailability and a long half-life. However, the synthesis of this compound 25 is a multi-step process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the this compound has shown some toxicity in preclinical studies, which may limit its clinical development.

Zukünftige Richtungen

There are several future directions for the development of N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide 25. One potential avenue is the evaluation of the this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the this compound could be evaluated for the treatment of other inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, the development of analogs of this compound 25 with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapies.

Synthesemethoden

The synthesis of N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide 25 involves several steps, including the reaction of 4-isopropylphenylboronic acid with 4-bromo-1-butanol to form a boronic ester intermediate. The intermediate is then reacted with 1-nicotinoylpiperidine to form the key intermediate, which is further reacted with oxalyl chloride to yield this compound 25. The synthesis of this compound 25 is a multi-step process that requires expertise in organic chemistry and access to specialized equipment.

Wissenschaftliche Forschungsanwendungen

Compound 25 has been evaluated for its therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases. The N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has shown potent inhibitory activity against several key enzymes and proteins involved in disease progression, making it a promising candidate for drug development. In preclinical studies, this compound 25 has demonstrated significant antitumor activity and has also shown potential for the treatment of inflammatory bowel disease and viral infections.

Eigenschaften

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-16(2)18-5-7-20(8-6-18)26-22(29)21(28)25-14-17-9-12-27(13-10-17)23(30)19-4-3-11-24-15-19/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNGAPVWMVSTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.